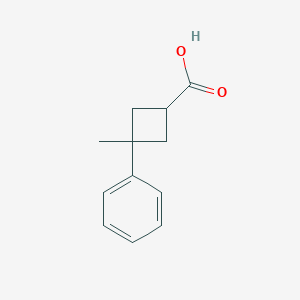

3-Methyl-3-phenylcyclobutane-1-carboxylic acid

Description

3-Methyl-3-phenylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a methyl and phenyl substituent at the 3-position of the cyclobutane ring. Cyclobutane derivatives are of interest in medicinal chemistry and materials science due to their strained ring systems and stereochemical complexity .

Propriétés

IUPAC Name |

3-methyl-3-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(7-9(8-12)11(13)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIXUNUPHQGNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Addition to 3-Oxocyclobutane-1-carboxylic Acid Derivatives

A widely explored route involves 3-oxocyclobutane-1-carboxylic acid as a precursor. The ketone at position 3 serves as an electrophilic site for nucleophilic additions. In a procedure adapted from bicyclobutane syntheses, 3-oxocyclobutane-1-carbonyl chloride is reacted with Grignard reagents to introduce alkyl or aryl groups. For instance, treatment with methylmagnesium bromide followed by phenylmagnesium bromide yields a tertiary alcohol intermediate. Subsequent dehydration with concentrated HCl generates the trisubstituted cyclobutane.

Reaction Conditions :

- Grignard Addition : THF solvent, 0°C to room temperature, 2–3 hours.

- Dehydration : Toluene and HCl (concentrated), 6 hours at room temperature.

This method achieves moderate yields (43–55%) but requires precise stoichiometry to avoid over-addition. The use of sequential Grignard reagents (methyl followed by phenyl) is complicated by competitive reactivity, necessitating protective group strategies or orthogonal reaction conditions.

Reduction and Oxidation Cascades

Reduction of the ketone moiety in 3-oxocyclobutane-1-carboxylic acid esters precedes functionalization. Sodium borohydride reduction in methanol converts the ketone to a secondary alcohol, which is then tosylated and subjected to elimination reactions to form alkenes. Hydrogenation of the alkene intermediate introduces methyl and phenyl groups via catalytic hydrogenation, though this approach risks over-reduction or ring-opening due to cyclobutane strain.

Key Data :

- Reduction Yield : 70–85% (alcohol intermediate).

- Tosylation Efficiency : 90% with TsCl and triethylamine in DCM.

Hydrolysis of Nitrile Precursors

Synthesis of 3-Methyl-3-phenylcyclobutane-1-carbonitrile

Nitrile hydrolysis offers a direct route to carboxylic acids. 3-Methyl-3-phenylcyclobutane-1-carbonitrile is synthesized via nucleophilic substitution of a cyclobutyl bromide with cyanide ions. Alternatively, Ritter reaction conditions (HCN, H2SO4) can introduce the nitrile group.

Optimization Challenges :

Acidic and Basic Hydrolysis

The nitrile intermediate is hydrolyzed under acidic (H2SO4, H2O) or basic (NaOH, H2O2) conditions. Base-catalyzed hydrolysis proceeds via a carboxylate salt, necessitating acid workup to isolate the free carboxylic acid.

Comparative Data :

| Condition | Temperature | Yield |

|---|---|---|

| 6M HCl | Reflux | 65% |

| 20% NaOH | 80°C | 72% |

Carboxylation of Organometallic Reagents

Generation of Cyclobutyl Organometallics

Lithium-halogen exchange or transmetalation of cyclobutyl halides (e.g., 3-bromo-3-methyl-1-phenylcyclobutane) generates nucleophilic intermediates. Subsequent carboxylation with CO2 at −78°C yields the carboxylic acid after protonation.

Critical Parameters :

Limitations and Side Reactions

Competitive elimination to cyclobutene derivatives is prevalent under basic conditions. Adding HMPA as a cosolvent suppresses elimination but increases cost and complexity.

Photochemical [2+2] Cycloaddition Strategies

Intermolecular Cycloaddition

Irradiation of methyl cinnamate and phenylacetylene induces [2+2] cycloaddition, forming a cyclobutane ring. Subsequent ozonolysis and oxidation introduce the carboxylic acid moiety.

Drawbacks :

Intramolecular Variants

Pre-organized dienes (e.g., 1,3-dienes with ester groups) undergo strain-driven cycloaddition, offering better regiocontrol. Post-cyclization hydrolysis converts esters to carboxylic acids.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Grignard Addition | 43–55% | Moderate | Utilizes stable intermediates | Sequential additions required |

| Nitrile Hydrolysis | 65–72% | High | Direct conversion | Toxic cyanide usage |

| Organometallic Carboxylation | 60–75% | High | Atom-economical | Elimination side reactions |

| [2+2] Cycloaddition | 20–30% | Low | Builds ring and substituents | Poor regioselectivity |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Applications De Recherche Scientifique

3-Methyl-3-phenylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of cyclobutane derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Methyl-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|---|

| 1-Benzylcyclobutane-1-carboxylic acid | 114672-02-5 | C₁₂H₁₄O₂ | 190.24 | Benzyl group at C1 | Higher lipophilicity due to benzyl |

| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | 1340521-86-9 | C₁₂H₁₃ClO₂ | 224.69 | 3-Cl-phenyl, 3-methyl | Enhanced electrophilicity from Cl |

| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | 1340349-50-9 | C₁₂H₁₂O₄ | 220.22 | 4-OCH₃-phenyl, 3-oxo | Oxo group increases hydrogen bonding |

| 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | 1423034-50-7 | C₆H₈F₂O₃ | 178.13 | Difluoromethyl, hydroxy at C3 | Polar substituents enhance solubility |

| 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid | 1500716-33-5 | C₈H₁₁F₃O₂ | 196.17 | CF₃-propyl chain at C1 | Fluorinated chain improves metabolic stability |

Substituent Effects on Physicochemical Properties

- Phenyl vs.

- Halogenated Derivatives : The 3-chlorophenyl analogue (C₁₂H₁₃ClO₂) demonstrates increased molecular weight and electrophilicity due to the chlorine atom, which may enhance reactivity in nucleophilic substitution reactions .

- Oxygenated Substituents: The 3-oxo group in 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (C₁₂H₁₂O₄) introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to non-oxygenated derivatives .

- Fluorinated Analogues : Fluorine-containing compounds (e.g., 3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid, C₆H₈F₂O₃) show reduced metabolic degradation and enhanced bioavailability due to the electronegativity and small size of fluorine atoms .

Research Findings and Trends

- Medicinal Chemistry : Fluorinated cyclobutane derivatives (e.g., 1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid) are prioritized in drug discovery for their metabolic stability and target binding affinity .

- Materials Science: Cyclobutane carboxylic acids with aromatic substituents (e.g., phenyl or methoxyphenyl groups) are explored as monomers for high-performance polymers due to their rigidity and thermal stability .

Activité Biologique

3-Methyl-3-phenylcyclobutane-1-carboxylic acid is an organic compound characterized by its cyclobutane ring structure, which is substituted with a methyl group and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 178.23 g/mol. The compound features a carboxylic acid functional group, which is crucial for its biological activity.

Synthesis

Several synthetic routes have been proposed for the preparation of this compound. These methods typically involve the cyclization of suitable precursors under acidic or basic conditions. The versatility of these synthetic methods allows for modifications that can enhance the compound's properties for specific applications.

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. The presence of the carboxylic acid group is often associated with the inhibition of inflammatory mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may possess antimicrobial activity against various pathogens, including bacteria and fungi. Specifically, studies have focused on its potential effects against Mycobacterium tuberculosis, where structural analogs have shown promising results in inhibiting bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the carboxylic acid group can significantly influence its interaction with biological targets. For instance, increasing hydrophobicity through additional methyl substitutions may enhance membrane permeability and bioavailability.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and phenyl substitution | Potential anti-inflammatory and antimicrobial |

| 4-Phenyl piperidines | Similar core structure | Confirmed anti-tubercular activity |

| Phenylcyclobutane carboxamides | Related structure | Inhibitory effects on Mycobacterium tuberculosis |

Study on Anti-tubercular Activity

A study conducted by researchers screened a library of compounds against Mycobacterium tuberculosis and identified several chemotypes with anti-tubercular activity. Among these, phenylcyclobutane derivatives showed significant inhibition rates. While specific data on this compound was not highlighted, its structural similarities suggest potential efficacy against tuberculosis.

In Vitro Studies

In vitro assays have demonstrated that modifications to the cyclobutane ring can affect the compound's binding affinity to various biological targets. For example, altering substituents on the phenyl ring has been shown to enhance or diminish activity against specific enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-3-phenylcyclobutane-1-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cycloaddition or esterification reactions. For example, coupling cyclobutanone derivatives with aromatic aldehydes (e.g., benzaldehyde derivatives) using transition metal catalysts like palladium under inert conditions. Subsequent hydrolysis of ester intermediates (e.g., isopropyl or methyl esters) yields the carboxylic acid. Reaction optimization often involves adjusting solvent polarity (e.g., THF or DMF) and temperature (80–120°C) to enhance regioselectivity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the cyclobutane ring substitution pattern and methyl/phenyl group positions. For example, the cyclobutane protons typically resonate between δ 2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity (>98% by area normalization). Mobile phases often include acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) can enforce stereocontrol. For example, using (R)-BINAP ligands in cyclopropanation reactions achieves enantiomeric excess (>90% ee). Stereoselective reduction of ketone intermediates with NaBH₄/LiAlH₄ in chiral environments (e.g., (-)-sparteine) further refines outcomes .

Q. How should researchers address discrepancies in spectral data during compound characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computed spectra (DFT calculations at B3LYP/6-31G* level) to resolve ambiguities in peak assignments.

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon connectivity in complex splitting patterns .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives to confirm spatial arrangement of substituents .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) after each step to minimize side products.

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni catalysts for coupling steps to identify optimal turnover frequencies.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve yields by 15–20% using controlled microwave heating .

Q. Which biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., monitoring absorbance at 405 nm for LOX-mediated oxidation).

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compare results with structurally similar compounds like 3-phenylcyclopropane derivatives .

Q. How does the reactivity of this compound compare to other cyclobutane derivatives?

- Methodological Answer : The methyl and phenyl groups induce steric hindrance, slowing nucleophilic attacks at the cyclobutane ring. Compared to 3-hydroxy-3-methylcyclobutane analogs, this compound exhibits lower solubility in polar solvents (e.g., water) but higher thermal stability (decomposition >200°C). Reactivity in Diels-Alder reactions is reduced relative to less substituted cyclobutanes due to ring strain modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.